![molecular formula C18H15NO2 B6337559 4-(4-Ethoxybenzoyl)quinoline; 97% CAS No. 1187169-89-6](/img/structure/B6337559.png)
4-(4-Ethoxybenzoyl)quinoline; 97%
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Overview
Description
4-(4-Ethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO2 . It is a derivative of quinoline, a heterocyclic compound that is found in coal tar and bore oil . The compound has a molecular weight of 277.32 .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxybenzoyl)quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . This structure is common in quinoline compounds .Scientific Research Applications
Drug Design and Development
“3-(4-Ethoxybenzoyl)quinoline” has garnered attention as a core template in drug design due to its broad spectrum of bioactivity . Its structure is a key pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets. The compound’s derivatives have been explored for their potential efficacy in treating a range of diseases, paving the way for novel drug development .
Anticancer Research
Quinoline derivatives, including “3-(4-Ethoxybenzoyl)quinoline”, have shown promise in anticancer research. They are being studied for their ability to inhibit the growth of cancer cells through various mechanisms, such as interfering with DNA replication or inhibiting key enzymes involved in cell proliferation .
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral properties of quinoline compounds make them valuable in the fight against infectious diseases. “3-(4-Ethoxybenzoyl)quinoline” is part of this class of compounds that are being researched for their effectiveness against a range of pathogens, including bacteria, fungi, and viruses .
Anti-inflammatory and Antioxidant Uses
Research has indicated that quinoline derivatives can exhibit significant anti-inflammatory and antioxidant activities. These properties are crucial in the development of treatments for chronic diseases such as arthritis and neurodegenerative disorders, where inflammation and oxidative stress play a key role .
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, “3-(4-Ethoxybenzoyl)quinoline” is used as a building block for the synthesis of complex organic molecules. Its versatile structure allows for a variety of chemical reactions, making it a valuable compound for the creation of new materials and chemicals with diverse applications .
Mechanism of Action
Target of Action
3-(4-Ethoxybenzoyl)quinoline, also known as 4-(4-Ethoxybenzoyl)quinoline or (4-Ethoxyphenyl)(quinolin-3-yl)methanone, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as a scaffold for drug development for more than two centuries . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .
Mode of Action
Quinoline derivatives generally work by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinoline derivatives are known to interfere with dna synthesis in bacteria by inhibiting the action of dna gyrase and topoisomerase iv . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .
Pharmacokinetics
Quinolones, a class of compounds that includes quinoline derivatives, are generally well-absorbed after oral administration, with bioavailability ranging from 80 to 100% . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .
Result of Action
The inhibition of bacterial dna synthesis by quinoline derivatives generally leads to bacterial cell death .
Safety and Hazards
properties
IUPAC Name |
(4-ethoxyphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-21-16-9-7-13(8-10-16)18(20)15-11-14-5-3-4-6-17(14)19-12-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNERPIGJSRDCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)quinoline |
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